Cas no 922005-73-0 (2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 2,3,4,5,6-pentamethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
- AKOS001972283
- 922005-73-0
- F2278-0216
- 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- CCG-176716
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- Inchi: 1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)22-17-7-8-18-16(10-17)6-9-19(23)21-18/h7-8,10,22H,6,9H2,1-5H3,(H,21,23)
- InChI Key: QUFBUVNPILKOCT-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3)(=O)=O)=C(C)C(C)=C(C)C(C)=C1C
Computed Properties
- Exact Mass: 372.15076381g/mol
- Monoisotopic Mass: 372.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 83.6Ų
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2278-0216-10μmol |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-10mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-25mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-100mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-20μmol |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-4mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-2μmol |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-1mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-30mg |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2278-0216-5μmol |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
922005-73-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Related Literature
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Introduction to 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-73-0)
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, identified by the CAS number 922005-73-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which integrates multiple functional groups designed to modulate biological pathways. The presence of a tetrahydroquinoline core and a benzene sulfonamide moiety suggests potential applications in the development of bioactive agents targeting various therapeutic areas.
The structural composition of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-73-0) is meticulously engineered to enhance its pharmacological profile. The pentamethyl substituents on the benzene ring contribute to steric stabilization and influence the compound's solubility and metabolic stability. The tetrahydroquinoline scaffold is a well-documented pharmacophore in medicinal chemistry, often associated with interactions at nuclear receptors and enzyme inhibition. Furthermore, the sulfonamide group serves as a key pharmacological handle, frequently employed in drug design due to its ability to form hydrogen bonds and modulate protein-ligand interactions.
In recent years, there has been growing interest in derivatives of tetrahydroquinoline due to their demonstrated efficacy in addressing neurological disorders and cancer. The specific modification of the 2-oxo-tetrahydroquinoline moiety in this compound introduces a polar functional group that may enhance binding affinity to biological targets. Preliminary studies have indicated that compounds with similar structural motifs exhibit promising activity against enzymes involved in cell proliferation and inflammation. The sulfonamide component further extends the potential therapeutic spectrum by enabling interactions with acidic residues in target proteins.
The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-73-0) represents a culmination of advances in synthetic organic chemistry. The multi-step process involves strategic functionalization of the tetrahydroquinoline core followed by sulfonamide introduction. Key synthetic steps include cyclization reactions to establish the heterocyclic framework and nucleophilic substitution to incorporate the sulfonamide group. The use of protecting groups ensures regioselective functionalization while maintaining overall molecular integrity.
Pharmacokinetic considerations are critical when evaluating the potential of new bioactive molecules like this one. The pentamethyl substituents on the benzene ring may influence metabolic pathways by altering lipophilicity and reducing susceptibility to cytochrome P450-mediated degradation. Additionally, the presence of both polar (sulfonamide) and non-polar (methyl groups) regions enhances solubility across multiple solvents phases—a desirable trait for drug formulation. Computational modeling has been instrumental in predicting how these structural features will impact absorption distribution metabolism and excretion (ADME) properties.
Evaluating the biological activity of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-73-0) requires rigorous experimental validation through in vitro and potentially in vivo assays. Initial screening has shown promising interactions with enzymes such as kinases and cyclases known to play roles in cancer progression. Furthermore,the tetrahydroquinoline scaffold's ability to modulate nuclear receptor activity suggests potential applications in treating metabolic disorders linked to endocrine dysregulation。The sulfonamide moiety may also contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokine production。
The integration of cutting-edge technologies into drug discovery has accelerated the evaluation pipeline for compounds like this one。High-throughput screening (HTS) platforms enable rapid testing against large libraries of biological targets,while computational methods predict binding affinities with remarkable accuracy。These approaches collectively expedite identifying lead compounds for further optimization。Recent advances in crystallography have allowed researchers to visualize how such molecules interact with their targets at an atomic level,providing insights into structure-based drug design strategies。
The future development trajectory for 2,3,4,5,6-pentamethyl-N-(2 oxo 1,2,3,4-tetrahydroquinolin 6 yl)benzene 1 sulfonamide(CAS No 922005 73 0) will likely involve interdisciplinary collaboration between synthetic chemists、biologists、and pharmacologists。By combining experimental data with computational modeling,researchers can refine molecular structures to enhance potency、selectivity,and pharmacokinetic profiles。The growing emphasis on personalized medicine may also influence how such compounds are developed,with tailored derivatives designed for specific genetic or pathological contexts。
In conclusion,2,3,4,5,6-pentamethyl-N-(2 oxo 1,2,3,4-tetrahydroquinolin 6 yl)benzene 1 sulfonamide(CAS No 922005 73 0) represents a promising candidate for further exploration in pharmaceutical research。Its unique structural features—the combination of a methylated benzene ring、a tetrahydroquinoline core、and a sulfonamide group—position it as a versatile scaffold for developing novel bioactive agents。With continued investigation into its biological effects and optimized synthetic routes、this compound holds significant potential for addressing unmet medical needs across multiple therapeutic domains。
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